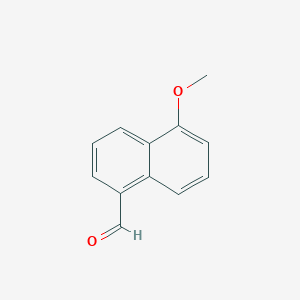

5-Methoxynaphthalene-1-carbaldehyde

Übersicht

Beschreibung

5-Methoxynaphthalene-1-carbaldehyde is an organic compound with a molecular weight of 186.21 . It is also known by its IUPAC name, 5-methoxy-1-naphthaldehyde .

Molecular Structure Analysis

The InChI code for 5-Methoxynaphthalene-1-carbaldehyde is1S/C12H10O2/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-8H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

5-Methoxynaphthalene-1-carbaldehyde is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

1. Natural Compound Isolation and Characterization

5-Methoxynaphthalene-1-carbaldehyde has been identified as a component of natural compounds. For example, it is found in the root of Vitex rotundifolia, as one of the arylnaphthalene norlignans, contributing to the understanding of plant chemistry and potential applications in natural product synthesis (Kawazoe, Yutani, & Takaishi, 1999).

2. Synthesis of Schiff Bases

Schiff bases derived from 2-Hydroxynaphthalene-1-carbaldehyde play a crucial role in chemical syntheses, serving as building blocks for a variety of commercially useful compounds and fluorescent chemosensors (Maher, 2018).

3. Cyclisation Reactions

2-Hydroxynaphthalene-1-carbaldehyde is involved in cyclisation reactions to produce different organic compounds, such as dihydrohydroxyquinazolinone and dihydroquinazolinone, which can be used in various synthetic applications (Christie & Moss, 1985).

4. Antimicrobial Activity

Compounds synthesized from derivatives of 5-Methoxynaphthalene-1-carbaldehyde exhibit significant antimicrobial activity, contributing to the field of pharmaceutical research and the development of new antimicrobial agents (Ashok et al., 2014).

5. Diversity-Oriented Synthesis

It is used as a versatile building block for diversity-oriented synthesis, creating a variety of polycyclic carbo- and heterocycles, expanding the possibilities in synthetic organic chemistry (Herrera et al., 2016).

6. Crystallographic Studies

Crystal structure studies involving 5-Methoxynaphthalene-1-carbaldehyde derivatives aid in the understanding of molecular configurations and interactions, which are crucial for material science and pharmaceutical research (Qiu, Ding, Dong, & Liu, 2008).

7. Synthesis of Bioactive Compounds

Its derivatives are synthesized for their potential in antimicrobial and antioxidant applications, contributing to the development of new therapeutics and understanding of molecular interactions in biological systems (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

8. Synthesis of Adenosine Antagonists

It has been used in the synthesis of potent adenosine antagonists, indicating its role in medicinal chemistry and drug development (Hutchinson, Luetjens, & Scammells, 1997).

9. Applications in Organic Chemistry

The compound is used in various organic chemistry reactions, like the generation of carbocations and spiro compounds, demonstrating its versatility in synthetic organic chemistry (Pozharskii, Vistorobskii, Rudnev, & Chernyshev, 1996).

Eigenschaften

IUPAC Name |

5-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQNWVZECIRJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467832 | |

| Record name | 5-methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxynaphthalene-1-carbaldehyde | |

CAS RN |

134594-22-2 | |

| Record name | 5-methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)